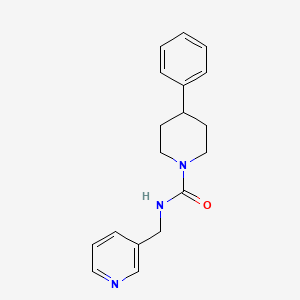
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning, memory, and synaptic plasticity. The use of CPP in scientific research has led to many important discoveries in the field of neuroscience.
Mecanismo De Acción
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide acts as a competitive antagonist at the NMDA receptor site. It binds to the receptor and prevents the binding of glutamate, which is the primary neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a subsequent reduction in the influx of calcium ions into the cell. This reduction in calcium influx can have a number of downstream effects, including a decrease in the release of neurotransmitters and a decrease in the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate and other neurotransmitters, as well as to decrease the activation of intracellular signaling pathways. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade without affecting other receptors or neurotransmitter systems. However, one limitation of using N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Direcciones Futuras
There are many future directions for research involving N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide. One area of interest is the role of NMDA receptors in the development of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic use of NMDA receptor antagonists in the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide and other NMDA receptor antagonists, as well as their potential side effects and limitations.
Métodos De Síntesis
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with cyclopropylmethylamine and 2-methylphenyl isocyanate. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide has been used extensively in scientific research to study the role of NMDA receptors in the brain. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-4-2-3-5-15(13)18-8-10-19(11-9-18)16(20)17-12-14-6-7-14/h2-5,14H,6-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESHLIMYBZEVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)


![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)
